N-[(Z)-[(4,6-dimethylquinazolin-2-yl)amino](propanoylamino)methylidene]propanamide
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Overview
Description
N-(Z)-[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINOMETHYLIDENE]PROPANAMIDE is a synthetic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Z)-[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINOMETHYLIDENE]PROPANAMIDE typically involves the reaction of 4,6-dimethylquinazoline with propanamide derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(Z)-[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINOMETHYLIDENE]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, amine derivatives, and various substituted quinazoline compounds .
Scientific Research Applications
N-(Z)-[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINOMETHYLIDENE]PROPANAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential antimicrobial and biofilm inhibition effects.
Industry: Utilized as a corrosion inhibitor for mild steel in acidic environments.
Mechanism of Action
The mechanism of action of N-(Z)-[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINOMETHYLIDENE]PROPANAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit biofilm formation in Pseudomonas aeruginosa by interfering with the quorum sensing system . Additionally, it may exert its effects through the modulation of various cellular pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]-benzene-1-sulfonamide: Another quinazoline derivative with similar biological activities.
Quinazolin-4-ones: A class of compounds with diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-(Z)-[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINOMETHYLIDENE]PROPANAMIDE stands out due to its specific chemical structure, which imparts unique properties such as enhanced biofilm inhibition and potential therapeutic applications .
Properties
Molecular Formula |
C17H21N5O2 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[N'-(4,6-dimethylquinazolin-2-yl)-N-propanoylcarbamimidoyl]propanamide |
InChI |
InChI=1S/C17H21N5O2/c1-5-14(23)20-17(21-15(24)6-2)22-16-18-11(4)12-9-10(3)7-8-13(12)19-16/h7-9H,5-6H2,1-4H3,(H2,18,19,20,21,22,23,24) |
InChI Key |
XIOGIEZIKFPOQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(=NC1=NC(=C2C=C(C=CC2=N1)C)C)NC(=O)CC |
Origin of Product |
United States |
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